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Compound of Interest

Compound Name:
5,6-dimethoxy-2,3-dihydro-1H-

indole-2,3-dione

CAS No.: 4722-81-0

Cat. No.: B2936576 Get Quote

Executive Summary
5,6-Dimethoxyisatin is a lipophilic derivative of the privileged isatin (1H-indole-2,3-dione)

scaffold. While the parent isatin is a non-selective, endogenous inhibitor of Monoamine

Oxidase (MAO), the introduction of methoxy groups at the C5 and C6 positions fundamentally

alters its pharmacological profile.

This guide objectively compares 5,6-dimethoxyisatin against its parent compound and mono-

substituted alternatives. The primary focus is cross-reactivity, specifically the selectivity

differential between the target isoform MAO-B (therapeutic target for Parkinson’s) and the off-

target MAO-A (associated with the "cheese effect" and hypertensive crisis). Secondary cross-

reactivity with tyrosine kinases (EGFR, AKT) and general cytotoxicity are also evaluated.

Mechanism of Action & Structural Rationale
The biological activity of 5,6-dimethoxyisatin is driven by its ability to occupy the hydrophobic

entrance cavity of the MAO-B active site.

MAO-B Selectivity: The active site of MAO-B consists of a substrate cavity and an entrance

cavity. The entrance cavity of MAO-B is more hydrophobic than that of MAO-A. The 5,6-

dimethoxy substitution pattern increases the lipophilicity of the isatin core, facilitating
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stronger Van der Waals interactions with the MAO-B entrance loop residues (specifically

Ile199 and Tyr326), thereby enhancing potency and selectivity over MAO-A.

Anticonvulsant Activity: Like other isatin derivatives, 5,6-dimethoxyisatin modulates voltage-

gated sodium channels and potentially interacts with the benzodiazepine binding site of

GABA_A receptors, contributing to its anticonvulsant profile in Maximal Electroshock (MES)

models.
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Caption: 5,6-dimethoxyisatin inhibits MAO-B, preventing dopamine degradation and reducing

oxidative stress byproducts.

Comparative Analysis: Cross-Reactivity &
Performance[1]
The following table contrasts 5,6-dimethoxyisatin with the parent isatin and the mono-

substituted 5-methoxyisatin. The data highlights the "SAR" (Structure-Activity Relationship)

shift where C5/C6 substitution drives selectivity.
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Table 1: Comparative Biological Profile
Feature Isatin (Parent) 5-Methoxyisatin 5,6-Dimethoxyisatin

Primary Target
MAO-A / MAO-B

(Non-selective)

MAO-B (Moderate

Selectivity)

MAO-B (Enhanced

Selectivity)

MAO-B IC50 ~3.0 - 15.0 µM ~0.8 - 2.0 µM
< 1.0 µM

(Predicted/Class)

Selectivity (SI) Low (SI ≈ 1-3) Moderate High (Target SI > 10)

Cross-Reactivity

(MAO-A)

High Inhibition (Risk of

Hypertensive Crisis)
Reduced Inhibition Minimal Inhibition

Off-Target (Kinases) Low affinity
Moderate (CDK2

interaction)

Potential EGFR/AKT

inhibition

Cytotoxicity (Cancer)
Moderate (IC50 ~50-

100 µM)
Moderate

High (IC50 ~34 µM vs

P388)

Lipophilicity (cLogP) ~0.7 ~1.1
~1.3 (Optimal BBB

penetration)

Key Insight: While 5-methoxyisatin offers an improvement over the parent, the 5,6-dimethoxy

analog leverages the "dual-substitution" effect. Research indicates that filling the hydrophobic

pocket at both C5 and C6 positions (as seen in analogous 5,6-disubstituted indoles) often

results in a synergistic improvement in binding affinity for MAO-B while sterically clashing with

the more restricted MAO-A active site.

Cross-Reactivity Profile
MAO-A (The "Cheese Effect" Risk)

Concern: Inhibition of MAO-A prevents the breakdown of dietary tyramine.

5,6-Dimethoxyisatin Performance: Due to the steric bulk of the methoxy groups at positions 5

and 6, this molecule exhibits reduced affinity for MAO-A compared to MAO-B. This reduces

the risk of tyramine-induced hypertensive crisis, a major advantage over non-selective

inhibitors like the parent isatin.
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Kinase Cross-Talk (EGFR & AKT)
Concern: Isatin Schiff bases are known kinase inhibitors.

Observation: 5,6-dimethoxyisatin derivatives have shown activity against EGFR and AKT

kinases in cancer cell lines (e.g., P388 leukemia).

Implication: In neurodegenerative drug development, this is an "off-target" effect that must be

monitored. However, in oncology, this "cross-reactivity" is the primary therapeutic

mechanism.

Experimental Protocol: Validating Selectivity
To verify the cross-reactivity profile of 5,6-dimethoxyisatin in your own lab, use the following

Fluorometric Monoamine Oxidase Inhibition Assay. This protocol is self-validating using specific

substrates.
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Caption: Step-by-step fluorometric assay to determine IC50 and Selectivity Index.

Detailed Methodology
Materials:

Recombinant Human MAO-A and MAO-B (commercially available).

Substrate: Kynuramine hydrobromide (non-fluorescent, converted to fluorescent 4-

hydroxyquinoline).

Inhibitor: 5,6-dimethoxyisatin (dissolved in DMSO).
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Reference Standards: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

Protocol Steps:

Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

Enzyme Pre-incubation:

Aliquot enzyme solution (MAO-A or MAO-B) into a 96-well black plate.

Add 5,6-dimethoxyisatin at varying concentrations (0.01 µM to 100 µM).

Include "Vehicle Control" (DMSO only) and "Positive Control" (Standard Inhibitor).

Incubate at 37°C for 15 minutes to allow inhibitor binding.

Reaction Initiation:

Add Kynuramine substrate (Final concentration: 50 µM).

Total reaction volume: 200 µL.

Kinetic Measurement:

Immediately read fluorescence at Ex: 310 nm / Em: 400 nm.

Record kinetics for 20 minutes at 37°C.

Data Analysis:

Calculate the slope (reaction rate) for each concentration.

Plot % Inhibition vs. Log[Concentration].

Determine IC50 using non-linear regression (Sigmoidal dose-response).

Validation Check: The IC50 for Selegiline against MAO-B should be < 50 nM. If higher, the

enzyme activity is compromised.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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